molecular formula C29H44BrN3 B3039169 10-Dodecylacridine Orange Bromide CAS No. 41387-42-2

10-Dodecylacridine Orange Bromide

Cat. No.: B3039169
CAS No.: 41387-42-2
M. Wt: 514.6 g/mol
InChI Key: UHXLXOOPBSHMQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

10-Dodecylacridine Orange Bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10-Dodecylacridine Orange Bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Dodecylacridine Orange Bromide involves its ability to selectively bind to inner mitochondrial membranes. This binding is not dependent on membrane potential, making it a reliable tool for studying mitochondrial function. The dye’s fluorescence properties allow researchers to monitor changes in mitochondrial activity and cellular health .

Comparison with Similar Compounds

10-Dodecylacridine Orange Bromide is unique compared to other similar compounds due to its specific staining properties and hydrophobic nature. Similar compounds include:

These comparisons highlight the uniqueness of this compound in its ability to provide consistent and reliable staining of mitochondrial membranes without being influenced by membrane potential .

Biological Activity

10-Dodecylacridine Orange Bromide (DAOB) is a synthetic fluorescent dye that has garnered attention for its biological activity, particularly in the fields of cellular biology and biochemistry. Its unique properties allow it to selectively stain inner mitochondrial membranes, making it a valuable tool for various scientific applications.

The primary mechanism of action for this compound involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation can disrupt normal DNA functions, leading to unwinding of the DNA helix and inhibition of DNA polymerase activity, which is critical for DNA replication and transcription. The compound’s hydrophobic nature allows it to penetrate cellular membranes effectively, targeting mitochondria where it can provide insights into mitochondrial function and integrity.

Target Interaction

  • Target : Inner mitochondrial membranes and nucleic acids (DNA/RNA)
  • Mode of Action : Intercalation with nucleic acids
  • Result : Disruption of DNA replication and mitochondrial membrane potential .

Applications in Research

This compound is utilized in various biological experiments due to its fluorescence properties, which enable researchers to visualize cellular structures and monitor cellular functions. Key applications include:

  • Cell Staining : Used to stain mitochondria in live cells, allowing for real-time observation of mitochondrial dynamics.
  • Fluorescence Microscopy : Employed in fluorescence microscopy to analyze cell physiology and the cell cycle.
  • Oxidative Stress Studies : The compound's reactivity with oxidizing agents makes it suitable for studying oxidative stress in cells .

Case Studies

Several studies have highlighted the effectiveness of DAOB in biological assays:

  • Mitochondrial Function Analysis :
    • Research demonstrated that DAOB effectively stains mitochondria in various cell lines, providing insights into mitochondrial health and function under different experimental conditions.
  • Detection of Bacterial Load :
    • DAOB has been shown to differentiate between live and dead bacteria by binding to nucleic acids, making it useful in microbiological applications such as blood culture analysis .
  • Cancer Research :
    • Studies indicate that DAOB can be used to assess the effects of chemotherapeutic agents on cancer cells by monitoring changes in mitochondrial membrane potential and cellular viability .

Comparative Analysis

A comparison table illustrates how this compound stands against similar compounds:

CompoundTargetMode of ActionUnique Features
This compoundMitochondria & DNAIntercalationSelective mitochondrial staining
Acridine OrangeNucleic AcidsIntercalationMetachromatic properties; broader usage
Rhodamine 123MitochondriaMembrane potential-dependentLimited by membrane potential variations

Future Directions

Ongoing research aims to enhance the therapeutic potency and selectivity of acridine derivatives like this compound. Future studies may focus on:

  • Developing modified versions with improved fluorescence properties.
  • Exploring new applications in diagnostic medicine.
  • Investigating the compound's role in drug delivery systems targeting mitochondria .

Properties

IUPAC Name

10-dodecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXLXOOPBSHMQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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